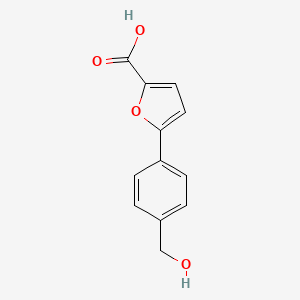

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-(hydroxymethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the radical bromination of a precursor compound, followed by subsequent reactions to introduce the desired functional groups. For example, the radical bromination of a methyl group with NBS/AIBN in CCl4 under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate with triethyl phosphite at elevated temperatures, followed by further reactions to introduce the hydroxymethyl and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of bio-renewable resources. For instance, 5-hydroxymethyl-2-furancarboxylic acid can be synthesized from bio-based high-concentration 5-hydroxymethylfurfural via selective oxidation using highly tolerant aldehyde dehydrogenase . This approach leverages sustainable and environmentally friendly processes, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and carboxylic acid groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various furan derivatives, such as 5-formyl furan-2-carboxylic acid and 2,5-bis(hydroxymethyl)furan, which have significant applications in polymerization and other industrial processes .

Scientific Research Applications

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the catalytic active site of certain enzymes forms stable interactions with the compound, enhancing its catalytic efficiency . This interaction facilitates the selective oxidation of substrates, leading to the formation of valuable products.

Comparison with Similar Compounds

Similar Compounds

5-Cyano-furan-2-carboxylic acid: This compound features a cyano group instead of the hydroxymethyl group and exhibits different chemical properties and reactivity.

2,5-Furandicarboxylic acid: This compound has two carboxylic acid groups and is used as a precursor for monomers and polymers.

5-Hydroxymethyl-2-furancarboxylic acid: This compound is structurally similar but lacks the phenyl group, making it less complex.

Uniqueness

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a phenyl group attached to the furan ring. This structural complexity imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(4-(Hydroxymethyl)phenyl)furan-2-carboxylic acid, also known as HMFCA, is a compound derived from natural sources and has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant studies that highlight its significance in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

HMFCA is characterized by its furan and phenolic moieties, which contribute to its biological activity. The molecular formula is C11H10O4, and it has a molecular weight of 210.19 g/mol. Its structure is represented as follows:

Antimicrobial Activity

Research indicates that HMFCA exhibits antimicrobial properties. A study showed that HMFCA demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibition zone of approximately 8 mm . This suggests potential applications in treating infections caused by resistant bacterial strains.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. HMFCA's ability to scavenge free radicals has been documented, indicating its potential role in health promotion and disease prevention.

The biological effects of HMFCA can be attributed to its structural features that allow it to interact with biological targets. The hydroxymethyl group enhances the compound's reactivity, facilitating interactions with cellular components such as proteins and nucleic acids.

- Inhibition of Enzymatic Activity : HMFCA may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Scavenging Free Radicals : The phenolic structure allows HMFCA to donate electrons, neutralizing free radicals and preventing cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of HMFCA:

- Study on Antimicrobial Effects : A comprehensive analysis was conducted on the effectiveness of HMFCA against various pathogens. It was found that while it showed promising results against MRSA, it had limited effects on other bacteria such as Escherichia coli and Candida albicans .

- Antioxidant Activity Assessment : In vitro assays demonstrated that HMFCA could significantly reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide, suggesting a protective effect against oxidative damage .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| HMFCA | HMFCA | Moderate against MRSA | High |

| BHMF | BHMF | Low | Moderate |

| FDCA | FDCA | High | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(4-(hydroxymethyl)phenyl)furan-2-carboxylic acid?

- Answer : The synthesis typically involves coupling a hydroxymethylphenyl boronic acid derivative with furan-2-carboxylic acid via Suzuki-Miyaura cross-coupling. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 boronic acid to furan), using Pd(PPh₃)₄ as a catalyst, and maintaining anhydrous conditions in THF at 80°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield improvements are achievable by adding molecular sieves to control moisture.

Q. How can the purity and structural integrity of this compound be validated?

- Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) with NMR (¹H/¹³C in DMSO-d₆) to confirm substituent positions. For example, the hydroxymethyl group’s proton resonates at δ 4.5–4.7 ppm, while the furan ring protons appear at δ 6.5–7.2 ppm. FTIR verifies the carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxymethyl (O–H stretch ~3400 cm⁻¹) groups .

Q. What are the primary biological screening assays for this compound?

- Answer : Initial screens include:

- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity via ELISA or fluorometric assays .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents in analogous furan-carboxylic acid derivatives?

- Answer : Electron-withdrawing groups (e.g., –COOH) direct electrophilic substitution to the furan’s 5-position. For hydroxymethylphenyl derivatives, steric effects dominate: bulkier substituents favor para- over ortho-positions. Solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 60°C vs. 100°C) modulate reaction kinetics, as shown in Pd-catalyzed couplings .

Q. What mechanistic insights explain contradictory bioactivity data across structurally similar furan derivatives?

- Answer : Discrepancies arise from:

- Substituent electronic effects : Hydroxymethyl (–CH₂OH) enhances hydrogen-bonding with enzyme active sites compared to chloro or methoxy groups, altering binding affinity .

- Metabolic stability : The hydroxymethyl group may undergo rapid oxidation in vivo (e.g., to –COOH), reducing bioavailability compared to halogenated analogs. Validate via LC-MS metabolic profiling .

Q. What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?

- Answer : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to grow single crystals. For recalcitrant compounds, employ co-crystallization with coformers (e.g., nicotinamide) or salt formation (e.g., sodium carboxylate). Cryogenic (100 K) data collection mitigates thermal motion artifacts .

Q. Methodological Guidance for Data Interpretation

Q. How to differentiate between direct enzyme inhibition and off-target effects in biological assays?

- Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with purified enzymes (e.g., COX-2). Compare with knockout cell models (e.g., CRISPR-edited COX-2⁻/⁻) to isolate target-specific activity. Cross-validate with molecular docking (AutoDock Vina) to predict binding poses .

Q. What analytical approaches address batch-to-batch variability in synthetic yields?

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

5-[4-(hydroxymethyl)phenyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C12H10O4/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15) |

InChI Key |

DELIBVPURKEFAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.